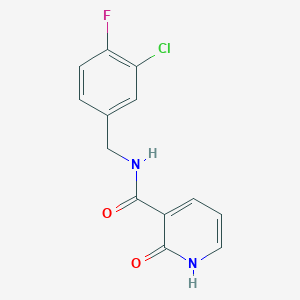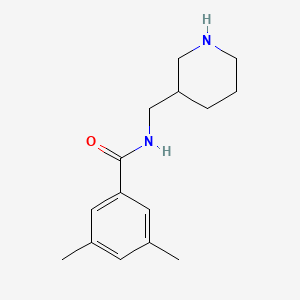
3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound with the molecular formula C15H23ClN2O It is characterized by a benzamide core substituted with two methyl groups at the 3 and 5 positions and a piperidin-3-ylmethyl group attached to the nitrogen atom of the amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzoic acid and piperidine.
Formation of Benzoyl Chloride: 3,5-dimethylbenzoic acid is converted to 3,5-dimethylbenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The resulting 3,5-dimethylbenzoyl chloride is then reacted with piperidin-3-ylmethanamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethylbenzamide: Lacks the piperidin-3-ylmethyl group, resulting in different chemical and biological properties.
N-(piperidin-3-ylmethyl)benzamide: Lacks the methyl groups at the 3 and 5 positions, affecting its reactivity and applications.
Uniqueness
3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide is unique due to the presence of both the 3,5-dimethyl substitution on the benzamide ring and the piperidin-3-ylmethyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1016685-43-0 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H22N2O/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18) |
Clé InChI |
MEPVDXUGOGPXKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NCC2CCCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496813.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12496825.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12496830.png)
![Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496846.png)
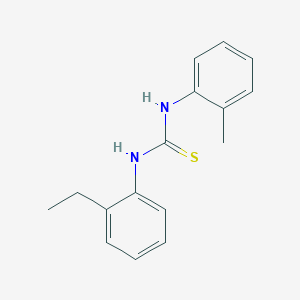
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496863.png)
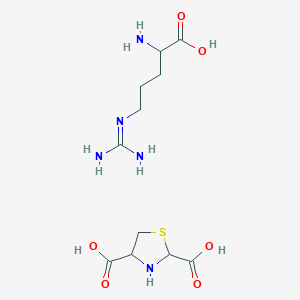
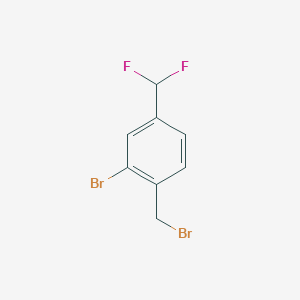
![N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496876.png)
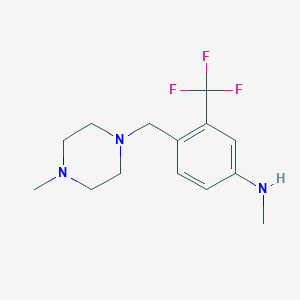

![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide](/img/structure/B12496898.png)
methanone](/img/structure/B12496905.png)
